Methods and Technical Details
The synthesis of PROTAC BRD4 Degrader-2 typically involves a modular approach that combines different chemical components through multicomponent reactions. Recent advancements have emphasized the use of sustainable methods that minimize the need for protecting groups, enhancing the efficiency and yield of the synthesis process. For instance, a Ugi reaction can be employed to create linkers that connect the BRD4-binding moiety with the E3 ligase-recruiting part of the molecule .
A notable example involves tethering a pan-bromodomain inhibitor with a ligand that recruits the cereblon E3 ligase. This strategic design allows for precise control over the degradation selectivity and potency against BRD4 while minimizing off-target effects on related proteins such as BRD2 and BRD3 .
Structure and Data
The molecular structure of PROTAC BRD4 Degrader-2 features a bifunctional design, comprising two distinct ligands connected by a flexible or semi-rigid linker. The structure typically includes:
The precise structural data, including molecular formulae and 3D conformations, are critical for understanding how modifications to the linker or binding domains can affect degradation efficiency .
Reactions and Technical Details
The primary reaction mechanism for PROTAC BRD4 Degrader-2 involves:
This catalytic mechanism allows PROTACs to act effectively at low concentrations since they can recycle themselves after degrading multiple copies of their target protein .
Process and Data
The mechanism of action for PROTAC BRD4 Degrader-2 is characterized by its ability to mediate targeted protein degradation via the ubiquitin-proteasome pathway. Upon administration:
Studies have shown that this process can lead to significant reductions in intracellular levels of BRD4, with effective concentrations often in the nanomolar range .
Physical and Chemical Properties
PROTAC compounds like BRD4 Degrader-2 typically exhibit several key physical and chemical properties:
Characterization techniques such as NMR spectroscopy and mass spectrometry are routinely used to confirm structure and purity .
Scientific Uses
PROTAC BRD4 Degrader-2 has significant potential applications in various fields:
BRD4, a member of the Bromodomain and Extra-Terminal (BET) protein family, functions as a master regulator of gene transcription. Its two bromodomains (BD1 and BD2) recognize and bind acetylated lysine residues on histone tails (H3K27ac, H4K5ac) and non-histone proteins, positioning it as a critical epigenetic "reader" [2] [9]. Through recruitment of the Positive Transcription Elongation Factor b (P-TEFb), BRD4 phosphorylates RNA Polymerase II (RNA Pol II), enabling transcriptional elongation [2] [10]. Additionally, BRD4 stabilizes the Mediator complex at promoter-enhancer junctions, facilitating chromatin looping and assembly of transcriptional machinery [3] [10]. This dual role establishes BRD4 as a nodal coordinator of gene expression programs essential for cell identity, proliferation, and survival.
Table 1: Key Molecular Interactions of BRD4
| Interacting Partner | Functional Consequence | Biological Outcome |
|---|---|---|
| Acetylated histones (H3K27ac) | Chromatin anchoring | Epigenetic recognition |
| P-TEFb (CDK9/Cyclin T) | RNA Pol II phosphorylation | Transcriptional elongation |
| Mediator complex | Enhancer-promoter looping | Transcriptional initiation |
| Transcription factors (MYC, NF-κB) | Co-activator recruitment | Oncogene expression |
Super-enhancers (SEs) are expansive genomic regions (median size: 19.4 kb) densely enriched with transcription factors, co-activators, and epigenetic marks [3] [10]. BRD4 is disproportionately enriched at SEs compared to typical enhancers, where it nucleates biomolecular condensates via liquid-liquid phase separation (LLPS) [5]. These condensates concentrate transcriptional components to drive high-amplitude expression of genes governing cell identity and malignancy. In cancer, SEs are hijacked to activate oncogenes such as MYC, BCL2, and KLF5 [3] [8] [10]. For example:
Table 2: Oncogenes Regulated by BRD4-Associated Super-Enhancers
| Cancer Type | Oncogene | Role in Tumorigenesis | Dependence on BRD4 |
|---|---|---|---|
| Multiple myeloma | MYC | Cell proliferation, metabolic reprogramming | High (IC50: 14.2 nM for BD1) [1] [10] |
| Glioblastoma | CDK6, SOX2, EGFR | Stemness, therapy resistance | Core SE signature [3] |
| BLBC | KLF5 | EMT, invasion | Degradation suppresses KLF5 [8] |
| Pancreatic cancer | MYC, RUNX3 | Squamous differentiation | KDM6A mutation-dependent [3] |
Traditional BET inhibitors (e.g., JQ1, I-BET151) compete with acetyl-lysine binding in BRD4 bromodomains, displacing it from chromatin [4] [6]. However, they face significant limitations:
PROTACs address these limitations by inducing catalytic degradation of BRD4. PROTAC BRD4 Degrader-2 (CAS: 2185795-53-1) is a heterobifunctional molecule comprising:
This structure enables the formation of a ternary complex (BRD4–PROTAC–CRBN), triggering ubiquitination and proteasomal degradation of BRD4 [5] [8]. Key advantages include:
Table 3: PROTAC BRD4 Degrader-2 Properties
| Property | Value | Method |
|---|---|---|
| CAS Number | 2185795-53-1 | - |
| Molecular Weight | 757.79 g/mol | - |
| Formula | C40H39N9O7 | - |
| BRD4 BD1 IC50 | 14.2 nM | Biochemical assay [1] |
| Antiproliferative Activity (THP-1) | IC50: 1.83 ± 0.016 μM | Cell Titer-Glo (72 hrs) [1] |
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